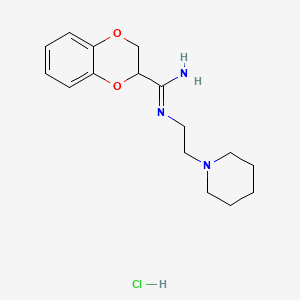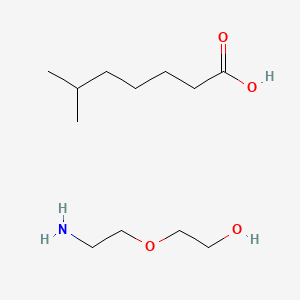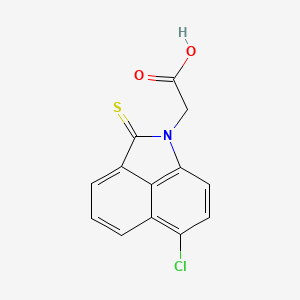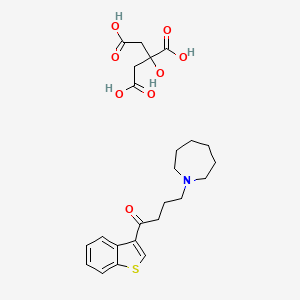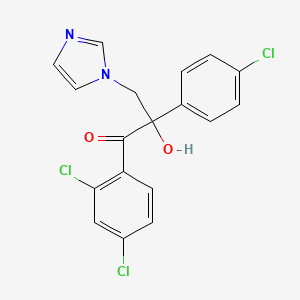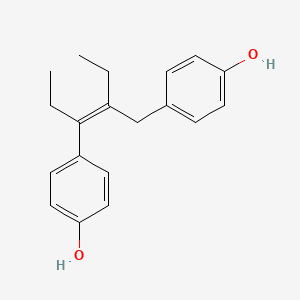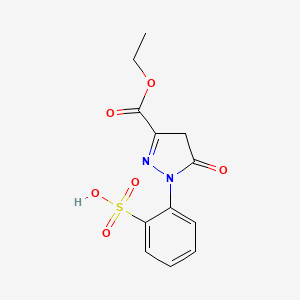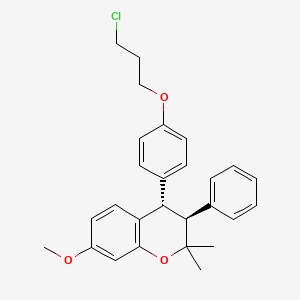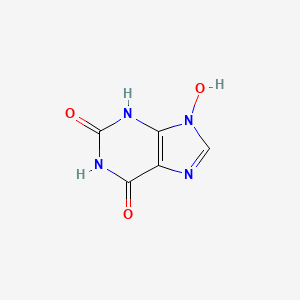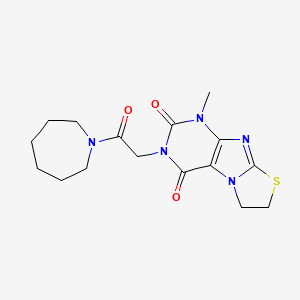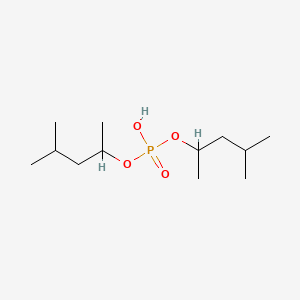
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,10-Trimethyl-2-methylenebicyclo(720)undec-5-en-3-yl acetate is a chemical compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the reaction of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane
- Bicyclo(7.2.0)undeca-2,5-diene-2-ethanol,6,10,10-trimethyl-, 2-acetate
Uniqueness
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
84963-21-3 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(5Z)-6,10,10-trimethyl-2-methylidene-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,14-16H,2,6,8-10H2,1,3-5H3/b11-7- |
InChI-Schlüssel |
PCWBTUVJUUAINW-XFFZJAGNSA-N |
Isomerische SMILES |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Kanonische SMILES |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


